3,7,11-Trimethyl-1-dodecanol is a fatty alcohol, also known as hexahydrofarnesol. It is a naturally occurring compound found in various plants, including neem (Azadirachta indica) []. Its chemical formula is C15H32O, and its structure features a 12-carbon chain (dodecanol) with methyl groups attached at the 3rd, 7th, and 11th positions [].
Research suggests that 3,7,11-Trimethyl-1-dodecanol may be a metabolite observed in cancer cells []. Metabolites are substances produced by the breakdown of other compounds in the body. More research is needed to understand the specific role this molecule plays in cancer metabolism.
3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol, is a branched-chain fatty alcohol with the chemical formula C₁₅H₃₂O. It features a linear dodecanol backbone (12 carbon atoms) with three methyl groups attached at the 3rd, 7th, and 11th positions. This unique structure contributes to its distinct physical and chemical properties. The compound is naturally occurring and can be found in various plants, such as neem (Azadirachta indica) and certain essential oils.
Research indicates that 3,7,11-Trimethyl-1-dodecanol may play a significant role in lipid metabolism and has been studied for its potential involvement in cancer metabolism. It acts as a metabolite in cancer cells, suggesting a possible biomarker role in cancer research. Its interactions with enzymes involved in lipid metabolism may influence the synthesis and breakdown of fatty acids.
There are multiple methods for synthesizing 3,7,11-Trimethyl-1-dodecanol:
3,7,11-Trimethyl-1-dodecanol has diverse applications across various fields:
The interactions of 3,7,11-Trimethyl-1-dodecanol with enzymes and lipid membranes are crucial for its biological activity. It may influence enzyme activity by binding to active sites, thereby modulating lipid metabolism processes. Understanding these interactions is essential for elucidating its role in biological systems and potential therapeutic uses.
Several compounds share structural similarities with 3,7,11-Trimethyl-1-dodecanol:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Dodecanol | A straight-chain fatty alcohol without methyl groups | Simpler structure; lacks branching |
| Farnesol | A linear terpenoid alcohol with a similar backbone | Contains additional double bonds; different functional groups |
| 2-Methyl-1-decanol | A branched fatty alcohol with one methyl group | Fewer methyl substitutions; different physical properties |
Uniqueness: The specific methyl substitutions at the 3rd, 7th, and 11th positions on the dodecanol chain confer unique physical properties to 3,7,11-Trimethyl-1-dodecanol compared to its analogs. These modifications can affect solubility, volatility, and biological activity .
3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol, is a branched-chain fatty alcohol with the chemical formula C₁₅H₃₂O [2]. The compound features a linear dodecanol backbone with three methyl groups attached at the 3rd, 7th, and 11th positions, giving it unique physical and chemical properties . Catalytic hydrogenation represents one of the primary synthetic routes for producing this compound through the saturation of alkyl chains.
The catalytic hydrogenation process for synthesizing 3,7,11-trimethyl-1-dodecanol typically involves the reduction of farnesol, a naturally occurring sesquiterpene alcohol [14]. This transformation requires the saturation of the three carbon-carbon double bonds present in farnesol to yield the fully saturated hexahydrofarnesol structure [14] [19].
The hydrogenation of farnesol to 3,7,11-trimethyl-1-dodecanol employs various metal catalysts, with palladium, platinum, and iridium being the most commonly utilized [6] [14]. These catalysts function by facilitating the addition of hydrogen to the carbon-carbon double bonds through a surface-mediated mechanism [20] [21]. The general reaction can be represented as:
Farnesol (C₁₅H₂₆O) + 3H₂ → 3,7,11-Trimethyl-1-dodecanol (C₁₅H₃₂O) [14]
Table 1: Common Catalyst Systems for the Hydrogenation of Farnesol to 3,7,11-Trimethyl-1-dodecanol
| Catalyst System | Reaction Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Pd/C | Room temperature, atmospheric H₂ pressure | 98 | Moderate |
| Pt/C | 30-50°C, 2-5 bar H₂ pressure | 95 | Moderate |
| Ir catalyst with (S)-1c ligand | Room temperature, standard conditions | >99 | High (>99% ee) |
| Ru catalyst with BINAP | 20°C, 100 atm | 96 | High (96% ee) |
The hydrogenation mechanism involves the adsorption of both hydrogen and the alkene substrate onto the metal catalyst surface [20]. The hydrogen molecules dissociate on the metal surface, and the hydrogen atoms are then transferred to the carbon-carbon double bonds of farnesol in a stepwise manner [21]. This process results in the syn-addition of hydrogen atoms to the same side of each double bond [6] [20].
For stereoselective hydrogenation, chiral catalysts such as those derived from iridium with specific ligands can be employed [14]. These catalysts allow for the controlled introduction of stereogenic centers with desired configurations. For instance, using the catalyst derived from ligand (S)-1c, the hydrogenation of farnesol produces (3S,7R)-hexahydrofarnesol with greater than 99% enantiomeric excess [14].
The industrial-scale production of 3,7,11-trimethyl-1-dodecanol has been significantly advanced through its generation as a byproduct in farnesane production processes [19] [31]. Farnesane, a hydrogenated form of farnesene, is produced at industrial scale primarily for biofuel applications, with hexahydrofarnesol emerging as a valuable co-product [7] [24].
The industrial biosynthesis pathway begins with the microbial production of farnesene, typically using engineered strains of Saccharomyces cerevisiae [10] [15]. These yeast strains have been metabolically engineered to produce high yields of farnesene from renewable feedstocks such as sugar cane syrup or lignocellulosic hydrolysates [18] [31].
The biosynthetic pathway involves:
Industrial-scale fermentation of engineered yeast strains can achieve farnesene titers exceeding 100 g/L, making the process economically viable [15] [18]. Companies like Amyris have successfully implemented large-scale production of farnesene (marketed as Biofene) using fermentors with capacities of 100,000 to 200,000 liters [24].
During the industrial production of farnesane, farnesene undergoes hydrogenation to produce farnesane for biofuel applications [19] [31]. In this process, hexahydrofarnesol (3,7,11-trimethyl-1-dodecanol) is generated as a valuable byproduct that can be isolated during the distillation of farnesane [19].
The isolation process typically involves:
Table 2: Industrial-Scale Farnesene Production Parameters for Hexahydrofarnesol Generation
| Production Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Fermentation Scale | 100,000-200,000 L | 200,000 L fermentors |
| Farnesene Yield | 30-130 g/L | >100 g/L |
| Hydrogenation Catalyst | Pd/C, Ni | Pd/C at 2-5% loading |
| Hydrogenation Conditions | 25-100°C, 1-10 bar H₂ | 50°C, 5 bar H₂ |
| Hexahydrofarnesol Recovery | 1-5% of total products | ~3% with optimized distillation |
The industrial production of 3,7,11-trimethyl-1-dodecanol as a byproduct of farnesane production represents a sustainable approach, as it utilizes renewable feedstocks and integrates with existing biofuel production infrastructure [15] [31]. This method has gained significant traction due to its economic advantages and reduced environmental impact compared to traditional chemical synthesis routes [31].
Fractional distillation represents a critical purification technique for obtaining high-purity 3,7,11-trimethyl-1-dodecanol from reaction mixtures or industrial byproducts [12] [17]. The optimization of fractional distillation parameters is essential for achieving efficient separation of this branched fatty alcohol from structurally similar compounds [17].
The fractional distillation of 3,7,11-trimethyl-1-dodecanol typically operates under reduced pressure to prevent thermal degradation of the compound [17]. The boiling point of 3,7,11-trimethyl-1-dodecanol is approximately 145-155°C at 14 Torr, necessitating careful temperature control during the distillation process [9] [17].
Key parameters for optimizing the fractional distillation of 3,7,11-trimethyl-1-dodecanol include:
Table 3: Fractional Distillation Parameters for 3,7,11-Trimethyl-1-dodecanol Purification
| Parameter | Optimal Range | Effect on Separation |
|---|---|---|
| Pressure | 10-20 Torr | Lower pressure reduces boiling point, minimizing thermal degradation |
| Temperature | 140-160°C (at column head) | Temperature gradient enhances separation efficiency |
| Reflux Ratio | 5:1 to 10:1 | Higher ratios improve purity but reduce throughput |
| Theoretical Plates | 15-30 | More plates increase separation efficiency |
| Feed Introduction Point | Middle section of column | Optimizes separation of components with similar boiling points |
The shape factors in fractional distillation, including front and back shape factors, play a crucial role in adjusting the distillation curve for 3,7,11-trimethyl-1-dodecanol [12]. Values greater than 1 for these parameters tend to compress the tail of the distillation curve, while values lower than 1 promote the opposite effect [12]. These factors serve as fine-tuning mechanisms for the curve ends and have less influence on the middle section of the curves [12].
Volume interchange, which refers to the curve overlap between adjacent fractions, indicates the fractionation quality [12]. Values close to 0 indicate perfect fractionation, making this parameter crucial for monitoring the separation efficiency of 3,7,11-trimethyl-1-dodecanol from structurally similar compounds [12] [17].
Chromatographic techniques provide powerful methods for the purification and isolation of 3,7,11-trimethyl-1-dodecanol, particularly when high purity is required or when dealing with complex mixtures containing structurally similar compounds [13] [16]. Various chromatographic approaches have been developed and optimized for the separation of this branched fatty alcohol [13] [23].
Adsorption chromatography using activated alumina as the adsorbent has proven effective for purifying higher fatty alcohols, including 3,7,11-trimethyl-1-dodecanol [13]. The process involves:
This method can reduce impurities in the fatty alcohol to less than 0.5% by weight, making it suitable for obtaining high-purity 3,7,11-trimethyl-1-dodecanol [13].
HPLC methods have been developed for the separation of alcohols according to their alkyl chain lengths, which can be applied to the purification of 3,7,11-trimethyl-1-dodecanol [23] [28]. These methods typically employ:
The retention behavior of branched alcohols like 3,7,11-trimethyl-1-dodecanol differs from that of straight-chain alcohols, with branched-chain alcohols generally exhibiting longer retention times than normal-chain alcohols of similar molecular weight [28]. This property can be exploited for the selective isolation of 3,7,11-trimethyl-1-dodecanol from mixtures containing various alcohol types [28].
Table 4: Chromatographic Separation Protocols for 3,7,11-Trimethyl-1-dodecanol
| Chromatographic Method | Stationary Phase | Mobile Phase | Detection Method | Recovery (%) |
|---|---|---|---|---|
| Adsorption Chromatography | Activated alumina | Carbon tetrachloride followed by ethanol | Refractive index | >95 |
| Reversed-Phase HPLC | C18 silica | Acetone-water (gradient) | UV detection | >98 |
| Beta-Cyclodextrin HPLC | Beta-cyclodextrin-bonded silica | Methanol-water | Refractive index | >97 |
| Silica Gel Chromatography | Silica gel | Ethyl acetate:hexane (3:7) | UV detection | >95 |
For the purification of hexahydrofarnesol derived from farnesane production, a combination of silica gel chromatography with specific solvent systems has been employed [19] [25]. The purification procedure typically involves:
This protocol can yield 3,7,11-trimethyl-1-dodecanol with purity exceeding 95%, as determined by nuclear magnetic resonance spectroscopy [25].